AChE Inhibitory Potency (I₅₀): ~60-Fold Weaker Than the N-Methyl Analog on Fly-Head Cholinesterase
In a direct head-to-head comparison using fly-head acetylcholinesterase (ChE), 3-isopropylphenyl N,N-dimethylcarbamate (UC 12765) exhibited an I₅₀ of 2.4 × 10⁻⁵ M, whereas its N-methyl counterpart (3-isopropylphenyl N-methylcarbamate, also known as Compound 10854) displayed an I₅₀ of 4 × 10⁻⁷ M [1]. This represents an approximately 60-fold reduction in enzyme inhibitory potency conferred solely by the addition of the second N-methyl group on the carbamoyl nitrogen.
| Evidence Dimension | AChE inhibition (I₅₀) – fly-head cholinesterase |
|---|---|
| Target Compound Data | I₅₀ = 2.4 × 10⁻⁵ M |
| Comparator Or Baseline | 3-Isopropylphenyl N-methylcarbamate (Compound 10854): I₅₀ = 4 × 10⁻⁷ M |
| Quantified Difference | ~60-fold lower inhibitory potency (higher I₅₀) for the N,N-dimethyl analog |
| Conditions | Fly-head (Musca domestica) acetylcholinesterase; in vitro inhibition assay |
Why This Matters
This 60-fold potency differential demonstrates that the N,N-dimethylcarbamate cannot substitute for the N-methylcarbamate in any assay or application where AChE inhibition strength is a critical parameter, directly informing compound selection for SAR panels and insecticide screening cascades.
- [1] Weiden, M. H. J., & Moorefield, H. H. (1965). Carbamate Insecticides: Synergism and Species Specificity. Journal of Agricultural and Food Chemistry, 13(3), 200–204. (Reported I₅₀ values: UC 12765 dimethylcarbamate = 2.4 × 10⁻⁵ M; N-methyl derivative = 4 × 10⁻⁷ M). View Source
